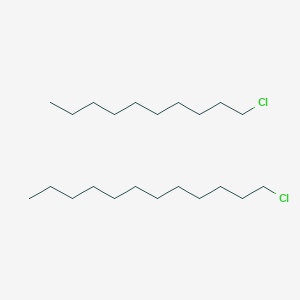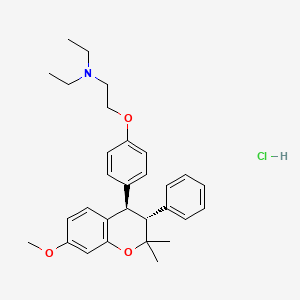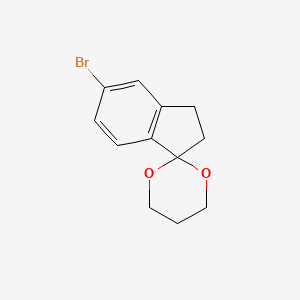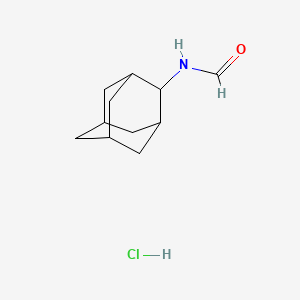
Formamide, N-(2-adamantyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(2-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-adamantyl moiety, and the hydrochloride salt form enhances its solubility in water. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of 2-adamantylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate N-(2-adamantyl)formamide, which is then hydrolyzed to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form adamantane-based carboxylic acids.
Reduction: Reduction reactions can yield adamantane-based amines.
Substitution: Substitution reactions can lead to the formation of various adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Formamide, N-(2-adamantyl)-, hydrochloride is used as a building block for synthesizing more complex adamantane derivatives. These derivatives have applications in materials science and pharmaceuticals.
Biology: The compound is used in biological studies to investigate the interaction of adamantane derivatives with biological macromolecules, such as enzymes and receptors.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Formamide, N-(2-adamantyl)-, hydrochloride exerts its effects depends on its specific application. For example, in antiviral applications, the adamantane moiety may interact with viral proteins, inhibiting their function. The molecular targets and pathways involved can vary, but often include interactions with viral replication enzymes or host cell receptors.
Vergleich Mit ähnlichen Verbindungen
Amantadine Hydrochloride: A well-known antiviral and anti-Parkinson drug.
Adamantane Derivatives: Various other adamantane-based compounds used in pharmaceuticals and materials science.
Uniqueness: Formamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
74525-97-6 |
|---|---|
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
N-(2-adamantyl)formamide;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7;/h6-11H,1-5H2,(H,12,13);1H |
InChI-Schlüssel |
LUWYTUBMYHNJIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



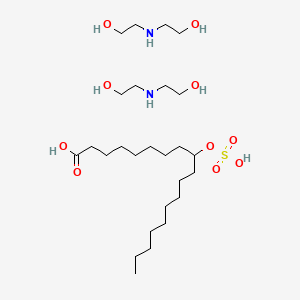

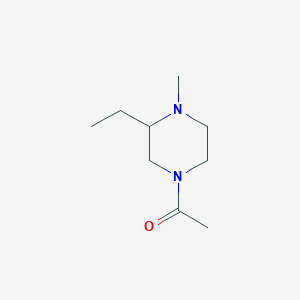
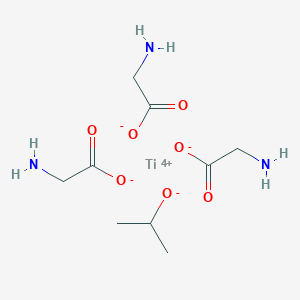
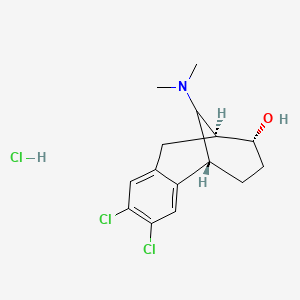



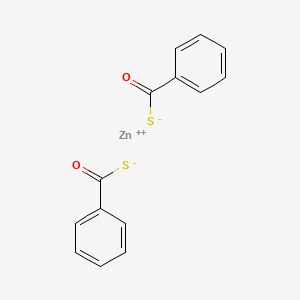
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
